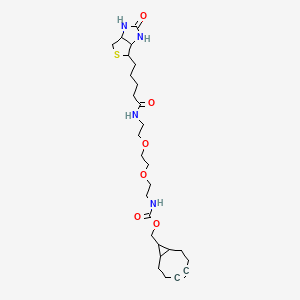

BCN-endo-PEG3-Biotin

Description

Evolution of Bioorthogonal Chemistry and its Foundational Principles

Bioorthogonal chemistry, a term introduced by Carolyn R. Bertozzi in 2003, describes a class of chemical reactions that can be performed in living organisms without disrupting their natural biological functions. wikipedia.orgnih.gov This field emerged from the need to study biomolecules like proteins, glycans, and lipids in their native environments, a task that is challenging due to the immense complexity of cellular systems. nih.govescholarship.org

The core principle of bioorthogonal chemistry is the use of reaction partners that are abiotic, meaning they are not naturally found in biological systems and are mutually reactive only with each other. nih.govnih.govresearchgate.net This ensures that the reaction is highly selective and does not cause unwanted side reactions with endogenous molecules. wikipedia.orgescholarship.org

To be considered truly bioorthogonal, a reaction must meet several stringent criteria:

Selectivity: The reacting groups must be mutually and specifically reactive, ignoring the vast array of other functional groups within a cell. wikipedia.org

Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the biological system under investigation. escholarship.orgchempep.com

Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures, pH, and in aqueous environments, often at very low concentrations. escholarship.org

Stability: The covalent bond formed by the reaction must be strong and stable under biological conditions. wikipedia.org

Early examples of bioorthogonal reactions include the Staudinger ligation, which laid the groundwork for these types of transformations in living systems. escholarship.orgnih.gov The field has since expanded to include a variety of powerful reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), strain-promoted azide-alkyne cycloadditions (SPAAC), and tetrazine ligations, which have become essential tools in chemical biology, drug discovery, and medical imaging. nih.govresearchgate.net

Structural Components of BCN-endo-PEG3-Biotin and their Functional Significance

This compound is a heterobifunctional molecule where each component is engineered for a specific purpose. The combination of these parts creates a highly effective tool for bioorthogonal labeling and detection.

The three primary components are:

Bicyclo[6.1.0]nonyne (BCN): This is the reactive "handle" of the molecule. As a strained alkyne, it readily participates in SPAAC reactions with azide-modified biomolecules. conju-probe.com

PEG3 Linker: This is a short polyethylene (B3416737) glycol chain consisting of three repeating ethylene (B1197577) glycol units. It acts as a spacer, providing flexibility and increasing the water solubility of the entire compound. conju-probe.com The hydrophilic nature of the PEG linker helps to prevent aggregation and reduces steric hindrance, allowing the BCN and biotin (B1667282) moieties to function effectively. conju-probe.com

Biotin: Also known as Vitamin H, biotin is a high-affinity ligand for the proteins avidin (B1170675) and streptavidin. After the BCN end of the molecule has reacted with an azide-tagged target, the exposed biotin tag can be strongly and specifically bound by streptavidin conjugates (e.g., streptavidin-fluorophore or streptavidin-enzyme), enabling detection, imaging, or purification.

The Bicyclo[6.1.0]nonyne (BCN) moiety is a highly effective strained alkyne used in copper-free click chemistry. Its structure, featuring a cyclooctyne (B158145) ring fused with a cyclopropane (B1198618) ring, imparts significant ring strain (approximately 12–13 kcal/mol), which is the driving force for its high reactivity in SPAAC reactions.

This enhanced reactivity allows BCN to form a stable triazole linkage with azide-functionalized molecules rapidly and efficiently under physiological conditions. Unlike some other cyclooctynes, BCN derivatives often exhibit a good balance of reactivity and hydrophilicity, making them well-suited for bioconjugation in aqueous environments. conju-probe.com Furthermore, reactions involving BCN derivatives can result in a single regioisomer, which simplifies the analysis of the resulting products. The development of BCN represented a significant advancement over earlier generations of cyclooctynes, offering greater reaction speed and synthetic accessibility. nih.gov

| Property | Description | Significance in Bioconjugation |

|---|---|---|

| Structure | A cyclooctyne ring fused with a cyclopropane ring. | The fusion introduces high ring strain, activating the alkyne for reaction. |

| Reactivity | Highly reactive towards azides in SPAAC reactions due to ring strain. | Enables fast and efficient labeling at low concentrations without a catalyst. cristaltherapeutics.com |

| Hydrophilicity | More hydrophilic compared to many other cyclooctynes. conju-probe.com | Improves solubility in aqueous biological buffers and reduces non-specific binding. |

| Stability | Derivatives can be designed for high stability in biological media. rsc.orgresearchgate.net | Ensures the integrity of the probe during prolonged experiments. nih.gov |

In bicyclic systems, the terms endo and exo describe the relative stereochemistry of substituents. For a bridged ring system like BCN, the endo position generally refers to the substituent being on the same side as the larger bridge, often pointing "inward" into the concave face of the molecule. libretexts.orgchemistrysteps.com Conversely, the exo position points "outward," away from the larger bridge. libretexts.org

In the context of BCN-based reagents, the stereochemistry of the linker attachment to the cyclopropane ring is critical. The endo isomer is one of the most prominent and widely studied forms of BCN derivatives. rsc.org This specific spatial arrangement can influence the molecule's stability, reactivity, and how it interacts with other molecules. While both endo and exo isomers can be reactive, the endo configuration is often favored in synthetic routes and commercial availability. The stability of the resulting bioconjugates can also be affected by the linker chemistry attached to the BCN core, with amide linkages proving more stable in cellular environments than the more traditionally used carbamate (B1207046) linkages. rsc.orgresearchgate.net The choice between endo and exo isomers can, in some cycloaddition reactions like the Diels-Alder reaction, determine the kinetic versus thermodynamic product, with the endo product often being the kinetically favored one due to favorable orbital interactions in the transition state. chemistrysteps.comlibretexts.org

Polyethylene Glycol (PEG3) Spacer: Role in Bioconjugation

The this compound molecule incorporates a short, discrete polyethylene glycol (PEG) spacer, specifically one with three ethylene glycol units (PEG3). axispharm.commedchemexpress.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely employed strategy in biotechnology and drug delivery to improve the physicochemical properties of biomolecules or reagents. nih.govchempep.com

In the context of this compound, the PEG3 spacer serves several critical functions in bioconjugation. axispharm.comconju-probe.com Its primary roles are to enhance solubility, provide flexibility, and minimize potential issues arising from steric hindrance. chempep.comthermofisher.comresearchgate.net

Enhanced Solubility: PEG is a hydrophilic polymer, and its inclusion in the linker structure significantly increases the water solubility of the entire this compound molecule. axispharm.comchempep.comthermofisher.com This is crucial for ensuring the reagent remains dissolved and accessible in the aqueous environments typical of biological experiments. broadpharm.com

Reduced Aggregation: By increasing the hydrophilicity of the molecule it is attached to, PEGylation helps to prevent the aggregation of labeled proteins or other biomolecules. thermofisher.com

Minimized Steric Hindrance: The flexible chain of the PEG spacer physically separates the reactive BCN group from the functional biotin tag. chempep.comthermofisher.com This separation ensures that after the linker is conjugated to a large biomolecule via the BCN end, the biotin tag remains exposed and accessible for binding to avidin or streptavidin without being blocked by the target molecule. researchgate.net

Table 2: Key Functions of PEG Spacers in Bioconjugation

| Function | Description | Source(s) |

|---|---|---|

| Increase Solubility | The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous buffers. | axispharm.comchempep.comthermofisher.com |

| Enhance Stability | PEGylation can protect conjugated molecules from enzymatic degradation. | axispharm.comnih.gov |

| Reduce Immunogenicity | The PEG chain can mask epitopes on a molecule, reducing immune responses. | axispharm.comnih.gov |

| Minimize Steric Hindrance | Acts as a flexible arm, preventing the attached molecules from interfering with each other's function. | thermofisher.comresearchgate.net |

| Improve Bioavailability | Can lead to prolonged circulation time and better distribution in biological systems. | axispharm.comworldscientific.com |

Biotin Tag: Utility in Affinity-Based Systems

The terminal moiety of the this compound linker is biotin, also known as vitamin B7. sb-peptide.com While a simple vitamin, biotin is one of the most powerful and widely used affinity tags in molecular biology and biotechnology. chemrxiv.orgsb-peptide.com Its utility stems from its exceptionally strong and highly specific non-covalent interaction with the tetrameric proteins avidin and its bacterial analog, streptavidin. thermofisher.comresearchgate.net

The bond between biotin and avidin/streptavidin is one of the strongest non-covalent interactions known in nature, characterized by a very low dissociation constant (Kd) in the range of 10-15 M. thermofisher.complos.org This bond forms rapidly and is remarkably stable, resisting extremes of pH, temperature, and denaturing agents. thermofisher.com This robust interaction is the foundation for numerous affinity-based systems. thermofisher.comresearchgate.net

In the application of this compound, once a target molecule containing an azide (B81097) group has been covalently labeled via the BCN end, the biotin tag functions as a versatile handle for a variety of downstream procedures. axispharm.com The strength and specificity of the biotin-streptavidin interaction allow for the efficient capture, detection, or immobilization of the now-biotinylated target molecule. sb-peptide.comthermofisher.com

Key applications include:

Affinity Purification and Pull-Down Assays: The biotinylated molecule can be selectively captured and isolated from a complex mixture (such as a cell lysate) using streptavidin-coated agarose (B213101) beads or magnetic particles. nih.govsb-peptide.com

Detection and Labeling: For detection purposes, the biotinylated target can be bound by streptavidin that has been conjugated to a reporter molecule, such as a fluorescent dye or an enzyme (e.g., Horseradish Peroxidase for use in an ELISA). sb-peptide.comthermofisher.comresearchgate.net This allows for sensitive detection in techniques like Western blotting, immunohistochemistry (IHC), and flow cytometry. thermofisher.com

Immobilization on Surfaces: Biotinylated molecules can be firmly anchored to streptavidin-coated surfaces, such as microplates or biosensor chips. sb-peptide.complos.org This directional immobilization is highly efficient and is a common strategy in the development of diagnostic assays and for studying molecular interactions. researchgate.netplos.org

Table 3: Comparison of Biotin-Binding Proteins

| Feature | Avidin | Streptavidin | Source(s) |

|---|---|---|---|

| Source | Chicken Egg White | Streptomyces avidinii | thermofisher.com |

| Dissociation Constant (Kd) | ~10-15 M | ~10-14 - 10-15 M | thermofisher.comresearchgate.netplos.org |

| Binding Sites per Tetramer | 4 | 4 | thermofisher.com |

| Molecular Weight (Tetramer) | ~66-69 kDa | ~53 kDa | researchgate.net |

| Glycosylation | Yes | No | thermofisher.com |

| Isoelectric Point (pI) | ~10.5 | ~5-6 | thermofisher.com |

| Binding Kinetics (kon) | Slower than streptavidin | ~107 M-1s-1 | researchgate.netplos.org |

Structure

2D Structure

Properties

Molecular Formula |

C27H42N4O6S |

|---|---|

Molecular Weight |

550.7 g/mol |

IUPAC Name |

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C27H42N4O6S/c32-24(10-6-5-9-23-25-22(18-38-23)30-26(33)31-25)28-11-13-35-15-16-36-14-12-29-27(34)37-17-21-19-7-3-1-2-4-8-20(19)21/h19-23,25H,3-18H2,(H,28,32)(H,29,34)(H2,30,31,33) |

InChI Key |

ZYDQEEHFKLOZCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1 |

Origin of Product |

United States |

Mechanistic Principles of Bioconjugation Via Bcn Endo Peg3 Biotin

Kinetics and Reaction Efficiency of BCN-Azide Cycloadditions

The core reaction involving BCN-endo-PEG3-Biotin is the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is characterized by its speed, selectivity, and mild reaction conditions.

The BCN moiety's structure renders it particularly suitable for reactions in aqueous environments, a critical requirement for bioconjugation. Its hydrophilicity, coupled with a minimal number of reactive functional groups beyond the alkyne, allows for efficient bioconjugation in biologically relevant systems iris-biotech.deresearchgate.net. The reaction rate is not static and can be modulated by several factors:

Solvent and Buffer Composition: The choice of buffer and the presence of organic cosolvents significantly impact reaction kinetics. For instance, studies using model azides and DBCO-amine (a related cyclooctyne) revealed that PBS at pH 7 exhibited lower rate constants (0.32–0.85 M⁻¹s⁻¹) compared to HEPES buffer at the same pH (0.55–1.22 M⁻¹s⁻¹). Cell culture media like DMEM also supported faster reactions (0.59–0.97 M⁻¹s⁻¹) than RPMI (0.27–0.77 M⁻¹s⁻¹) researchgate.netrsc.org.

pH and Temperature: Generally, higher pH values tend to increase SPAAC reaction rates, although exceptions exist, such as in HEPES buffer where the trend may differ researchgate.netrsc.org. Elevated temperatures also typically accelerate reaction rates.

Azide (B81097) Structure: The electronic properties of the azide component play a role. For example, 1-azido-1-deoxy-β-D-glucopyranoside reacted faster than 3-azido-L-alanine, highlighting the importance of the azide's electron-donating capacity researchgate.netrsc.org.

PEG Spacer: The presence of a PEG linker, such as the PEG3 in this compound, can positively influence reaction rates. It has been observed that a PEG linker can enhance reaction rates by approximately 31% rsc.org.

Data Table 1: Factors Affecting BCN-Azide SPAAC Reaction Rates in Aqueous Media

| Buffer/Condition | pH | Temperature (°C) | Model Azide | Rate Constant (M⁻¹s⁻¹) | Reference |

| PBS | 7 | 25 | 3-azido-L-alanine | 0.32–0.85 | researchgate.netrsc.org |

| HEPES | 7 | 25 | 3-azido-L-alanine | 0.55–1.22 | researchgate.netrsc.org |

| DMEM | N/A | 25 | 3-azido-L-alanine | 0.59–0.97 | researchgate.netrsc.org |

| RPMI | N/A | 25 | 3-azido-L-alanine | 0.27–0.77 | researchgate.netrsc.org |

| CD₃CN/D₂O (1:2) | N/A | N/A | Benzyl azide | ~0.29 | synaffix.com |

| Methanol (B129727)/Water (1:1) | N/A | N/A | N/A | ~219 | acs.org |

| Methanol | N/A | N/A | N/A | ~838 | acs.org |

Note: Rate constants for BCN-azide reactions can vary significantly based on the specific azide used, solvent system, and experimental conditions. The values provided are illustrative.

The enhanced reactivity of BCN is primarily attributed to the significant ring strain inherent in its bicyclo[6.1.0]non-4-yne structure, which fuses a cyclopropane (B1198618) ring to the cyclooctyne (B158145) core nih.govrsc.org. This strain distorts the alkyne's geometry, lowering the activation energy required for the [3+2] cycloaddition with azides nih.govbroadpharm.com. This strain-induced reactivity allows the reaction to proceed rapidly and efficiently without the need for metal catalysts, such as copper, which are often toxic to biological systems researchgate.netbroadpharm.combroadpharm.com.

Furthermore, BCN can react with electron-deficient aryl azides via an inverse electron-demand mechanism. This pathway involves different frontier molecular orbitals and can lead to substantially accelerated reaction rates, with rate constants reaching up to 2.0–2.9 M⁻¹s⁻¹ in certain conditions synaffix.com. While specific rate constants for BCN with various azides in purely aqueous media can vary, they are generally high enough for practical bioconjugation, often falling in the range of 0.1 to 10 M⁻¹s⁻¹ broadpharm.com. In specific solvent systems, BCN's reactivity can be even higher, with rates reported up to 1824 M⁻¹s⁻¹ when reacting with certain quinones in methanol acs.orgresearchgate.net.

Data Table 2: Comparison of BCN Reactivity and Strain Effects

| Cycloalkyne/Alkene | Strain Feature | Reactivity with Azides (Approx. M⁻¹s⁻¹) | Key Characteristic | Reference |

| BCN (endo) | Fused cyclopropane | ~0.1–0.3 (in aqueous mixtures) | High strain, good aqueous compatibility | synaffix.com |

| ~2.0–2.9 (with electron-deficient azides) | Enhanced reactivity via inverse electron-demand mechanism | synaffix.com | ||

| ~1824 (with specific quinones in methanol) | High reactivity due to strain | acs.orgresearchgate.net | ||

| DIBAC | Dibenzo-fused | ~0.08–0.75 (depending on azide) | Moderately strained, good stability | nih.govresearchgate.net |

| DIBO | Dibenzo-fused | Comparable to DIBAC, good reactivity | Good reactivity and stability | synaffix.com |

| THS | 7-membered ring | ~110.6 | More strained than BCN, potentially less stable | researchgate.net |

| Acetylene | Strain-free | Very low (requires high temp/pressure) | Baseline, requires catalysis | broadpharm.com |

Note: Rate constants are approximate and can vary significantly based on the specific azide, solvent, and experimental conditions.

Impact of PEG Spacer on Conjugate Properties

Compound List:

This compound: A bioconjugation reagent featuring a bicyclo[6.1.0]non-4-yne (BCN) group for click chemistry, a triethylene glycol (PEG3) spacer for improved solubility and reduced steric hindrance, and a biotin (B1667282) moiety for detection or capture.

Role in Reducing Steric Hindrance for Biomacromolecules

Bioconjugation often involves attaching molecular probes or therapeutic payloads to large biomacromolecules such as proteins or antibodies. These biomacromolecules possess complex three-dimensional structures with numerous surface features that can lead to steric hindrance. Steric hindrance occurs when the physical bulk of one molecule impedes the approach or interaction of another molecule with a specific site. In bioconjugation, this can manifest as reduced reaction efficiency, impaired binding of the conjugate to its target, or altered protein folding.

The PEG3 linker in this compound plays a critical role in alleviating these steric challenges. As a hydrophilic and flexible chain composed of three ethylene (B1197577) glycol units, the PEG3 spacer effectively positions the BCN-biotin moiety away from the surface of the biomacromolecule bocsci.comconju-probe.comconju-probe.combiochempeg.combroadpharm.com. This increased spatial separation minimizes direct contact and unfavorable van der Waals interactions between the linker-biotin construct and the biomacromolecule's surface. By acting as a flexible arm, the PEG3 linker shields the conjugation site, thereby promoting smoother and more efficient access for the BCN group to react with its azide-containing partner bocsci.comconju-probe.comconju-probe.combiochempeg.comscbt.com.

Research findings highlight the impact of linker length on conjugation efficiency. Studies investigating the conjugation of polymers to proteins have demonstrated that increasing the length of oligoethylene glycol (PEG) linkers can significantly improve conjugation yields. For instance, one study observed that for bovine serum albumin (BSA), the conjugation yield increased from 10% when using a linker with one ethylene glycol (EG) unit to 24% when employing a linker with three EG units. Further increases in linker length to four or six EG units did not yield additional improvements in conjugation yield for BSA. A similar trend was noted for beta-lactoglobulin (βLG), where conjugation yield rose from 9% with a one-EG unit linker to 33% with a six-EG unit linker rsc.org. These results underscore the importance of the PEG linker's length in overcoming steric barriers, facilitating a more effective and complete conjugation process.

Table 1: Influence of PEG Linker Length on Protein Conjugation Yield

| Protein | PEG Linker Length (EG units) | Conjugation Yield (%) |

| BSA | 1 | 10 |

| BSA | 3 | 24 |

| BSA | 4 | 24 |

| BSA | 6 | 24 |

| βLG | 1 | 9 |

| βLG | 6 | 33 |

Data adapted from rsc.org. EG: Ethylene Glycol. BSA: Bovine Serum Albumin. βLG: Beta-Lactoglobulin.

Influence on Conjugate Stability and Biological Activity Preservation

The inclusion of the PEG3 linker in this compound also contributes significantly to the stability and functional integrity of the resulting bioconjugates. Polyethylene (B3416737) glycol (PEG) is renowned for its ability to enhance the physicochemical properties of biomolecules.

Biological Activity Preservation: A critical aspect of bioconjugation is maintaining the native biological activity of the modified biomacromolecule. By reducing steric hindrance and preventing aggregation, the PEG3 linker helps to preserve the biomacromolecule's correct three-dimensional conformation bocsci.comconju-probe.comscbt.comthermofisher.combiosyn.com. This is particularly important if the conjugation site is near an active site or a region critical for binding interactions. The flexible PEG spacer can prevent the attached biotin moiety or the BCN group itself from sterically blocking essential functional regions of the biomacromolecule bocsci.comconju-probe.comconju-probe.combiochempeg.comscbt.com.

Moreover, the PEG3 linker ensures that the biotin tag is presented in an accessible manner for high-affinity binding to avidin (B1170675) or streptavidin. This accessibility is paramount for applications relying on biotin-streptavidin interactions for detection, purification, or immobilization conju-probe.comscbt.comaxispharm.com. The precise positioning afforded by the PEG3 spacer allows for efficient and specific capture, thereby retaining the intended utility of the biotin label within the bioconjugate. The bioorthogonal nature of the BCN-azide click reaction, which is copper-free and proceeds under mild conditions, further supports the preservation of biological activity by minimizing potential damage or denaturation that could occur with other conjugation chemistries bocsci.comconju-probe.combroadpharm.commedchemexpress.comconju-probe.comconju-probe.combiochempeg.com.

Applications of Bcn Endo Peg3 Biotin in Biochemical and Biomedical Research

Protein Labeling and Functionalization Methodologies

The unique structure of BCN-endo-PEG3-Biotin enables its use in a variety of protein labeling and functionalization strategies. Its bioorthogonal reactivity ensures that labeling occurs specifically between the intended reaction partners without interfering with native biological functional groups. conju-probe.com

This compound is a key reagent for achieving site-specific biotinylation of proteins. This methodology relies on the introduction of an azide (B81097) group at a specific location within a target protein, which can be accomplished through techniques such as unnatural amino acid incorporation or enzyme-mediated modification. The azide-modified protein is then treated with this compound.

The BCN group reacts with the azide via the SPAAC mechanism, forming a stable triazole linkage. medchemexpress.com This reaction is highly chemoselective and proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in complex biological systems. conju-probe.comnih.gov The result is a protein covalently tagged with biotin (B1667282) at a predetermined site, preserving its native structure and function.

| Step | Procedure | Key Feature |

| 1 | Azide Introduction | An azide group is site-specifically incorporated into the target protein. |

| 2 | Incubation with this compound | The azide-modified protein is mixed with the this compound reagent. |

| 3 | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | A covalent bond forms between the BCN group and the azide. medchemexpress.com |

| 4 | Result | The protein is now biotinylated at the specific site. |

The biotin tag introduced by this compound serves as a versatile anchor point for fluorescent probes, enabling studies of protein dynamics and localization. After a target protein is biotinylated, it can be visualized by introducing streptavidin that has been conjugated to a fluorescent reporter molecule, such as a small organic fluorophore or a quantum dot. nih.gov

The interaction between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, ensuring a stable and long-lasting signal. nih.gov This two-step labeling strategy allows researchers to track the movement of proteins within live cells, observe their co-localization with other cellular components, and quantify their expression levels. elifesciences.org The high sensitivity of this method is particularly advantageous for imaging proteins expressed at low levels. nih.gov

This compound can be used in methodologies designed to identify and enrich proteins containing oxidized cysteine residues, such as sulfenic acids (R-SOH). Cysteine oxidation is a critical post-translational modification involved in redox signaling. wfu.edu Strained alkyne reagents, including BCN, have been shown to react directly and selectively with cysteine sulfenic acids. nih.gov

In this application, the BCN moiety of this compound covalently attaches to the sulfenic acid-modified cysteine. nih.gov This process tags the oxidized protein with biotin. Once biotinylated, these proteins can be selectively enriched from complex mixtures using streptavidin-coated beads for subsequent identification and analysis by mass spectrometry. This approach allows for the proteome-wide discovery of proteins that are targets of specific redox-based signaling pathways. frontiersin.org

Affinity-Based Detection and Purification Strategies

The high-affinity interaction between biotin and streptavidin is a cornerstone of many biochemical assays. By incorporating a biotin tag onto target molecules, this compound facilitates their detection and isolation.

Target enrichment is a primary application of the biotin tag introduced by this compound. Once a protein or other biomolecule is biotinylated via the SPAAC reaction, it can be efficiently captured from a complex lysate using an immobilized streptavidin support, such as streptavidin-agarose beads. elifesciences.org

The high affinity and specificity of the biotin-streptavidin interaction allow for the isolation of the biotinylated target with exceptional purity, even if it is present at very low concentrations. nih.gov The captured protein can then be eluted from the support and used in downstream applications, including enzymatic assays, structural studies, or mass spectrometry-based proteomic analysis. elifesciences.orgfrontiersin.org

This compound is a valuable tool for enhancing detection in Western blotting. After proteins are separated by gel electrophoresis and transferred to a membrane, a specific protein that has been pre-labeled with an azide can be reacted with this compound directly on the membrane. Alternatively, a protein that was biotinylated in solution can be run on the gel.

The biotinylated protein band is then detected by incubating the membrane with streptavidin conjugated to a reporter enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP). researchgate.net These enzymes catalyze a chemiluminescent or colorimetric reaction, producing a strong signal that can be easily detected. This method offers a highly sensitive alternative to traditional antibody-based detection and can be used when specific antibodies are unavailable or perform poorly. elifesciences.org

Application in Mass Spectrometry-Based Proteomics for Target Identification

In the field of chemical proteomics, identifying the cellular protein targets of small molecules is a fundamental challenge. This compound serves as a critical reagent in workflows designed for this purpose. The general strategy involves attaching a probe molecule—often a bioactive small molecule or natural product—to the BCN end of the linker via a SPAAC reaction with an azide-modified version of the probe.

This entire probe-linker construct is then introduced into living cells or cell lysates to allow the probe to bind to its specific protein targets. beilstein-journals.org The biotin tag on the linker then facilitates the enrichment of the probe-protein complexes from the highly complex proteomic sample. beilstein-journals.org This is typically achieved through affinity purification using streptavidin-coated beads, which selectively capture the biotinylated complexes.

This enrichment step significantly reduces the number of peptides that need to be resolved by liquid chromatography-tandem mass spectrometry (LC-MS/MS). beilstein-journals.org After capture, the enriched proteins are proteolytically digested, and the resulting peptides are analyzed by mass spectrometry to reliably identify the protein targets that interacted with the initial probe. beilstein-journals.org This approach has been successfully used to identify the protein targets of various synthetic and natural products. beilstein-journals.org

Development of Bioconjugate Constructs in Therapeutic Modalities

Antibody-Drug Conjugates (ADCs) as Non-Cleavable Linkers for Targeted Delivery

This compound is classified as a non-cleavable linker for use in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.comglpbio.comglpbio.com ADCs are a class of targeted therapeutics composed of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. fujifilm.com The antibody component guides the ADC to specific antigens on the surface of cancer cells, enabling targeted delivery of the cytotoxin. fujifilm.com

The linker's properties are crucial to the ADC's efficacy and safety. fujifilm.com this compound functions as a non-cleavable linker, which is characterized by its high stability in the bloodstream. purepeg.com This stability ensures that the cytotoxic drug remains attached to the antibody during circulation, minimizing premature release and off-target toxicity. purepeg.com The drug is typically released only after the ADC has been internalized by the target cancer cell and the antibody component is degraded within the cell's lysosomes. purepeg.com In the construction of ADCs, the BCN group of the linker can be conjugated to an azide-functionalized antibody through a stable SPAAC reaction. medchemexpress.com The biotin component serves as a valuable tool for purification and analysis during the ADC development process.

PROteolysis-TArgeting Chimeras (PROTACs) in Induced Proximity Systems

The BCN-PEG3 moiety is a key building block in the synthesis of PROteolysis-TArgeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. targetmol.com They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other binds to an E3 ubiquitin ligase. medchemexpress.comglpbio.cn

Molecular Imaging and Probe Design

Design of Fluorescent Probes for Cellular and In Vivo Imaging

This compound is a valuable reagent for constructing fluorescent probes for biological imaging. The BCN group allows for straightforward, copper-free conjugation to azide-containing fluorophores or biomolecules. synaffix.comnih.gov This creates a bifunctional probe where the fluorescent tag enables direct visualization, and the biotin tag provides a means for secondary detection or signal amplification using fluorescently labeled streptavidin.

The hydrophilic PEG3 spacer enhances the water solubility of the resulting probe, which is often a critical feature for applications in aqueous biological environments. conju-probe.com Research has demonstrated that BCN-based labeling procedures are non-toxic to living cells, allowing for the imaging of cellular structures and processes without inducing cytotoxicity. synaffix.comnih.gov

Application in Metabolic Glycoengineering Studies

Metabolic glycoengineering is a powerful technique used to introduce chemically reactive groups, known as bioorthogonal handles, onto the glycan structures of living cells. This process allows for the visualization and analysis of glycans in their native environment. The compound this compound plays a crucial role in the detection and enrichment of these modified glycans.

The fundamental principle involves introducing a precursor monosaccharide bearing an azide group into the cellular metabolism. This azide-modified sugar is then incorporated into the cell's glycoproteins and displayed on the cell surface. The azide group serves as a bioorthogonal chemical reporter, meaning it does not react with native functional groups within the cell.

Subsequently, this compound is introduced. The Bicyclo[6.1.0]nonyne (BCN) moiety of the compound reacts specifically with the azide groups on the cell surface glycans through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). nih.govfrontiersin.org This reaction is highly efficient and occurs under physiological conditions without the need for a toxic copper catalyst, making it ideal for use in living systems. conju-probe.com

Once the this compound is covalently attached to the azide-labeled glycans, the biotin component becomes displayed on the cell surface. Biotin has a very high affinity for streptavidin, a protein that can be conjugated to various reporter molecules, such as fluorescent dyes or enzymes. This high-affinity interaction allows for the detection, imaging, and purification of the labeled glycoproteins. The polyethylene (B3416737) glycol (PEG3) spacer in this compound enhances the water solubility of the compound and reduces steric hindrance, facilitating the interaction between the BCN group and the azide, as well as the binding of biotin to streptavidin. conju-probe.com

Detailed Research Findings

In a typical metabolic glycoengineering experiment, researchers would first incubate cells with an azide-modified sugar, for example, N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz). These sugars are metabolic precursors for sialic acid and O-glycans, respectively. After a period of incubation to allow for metabolic incorporation, the cells are treated with this compound. The now biotinylated cells can be analyzed using various techniques.

For instance, flow cytometry can be used to quantify the level of glycan expression on the cell surface by staining the biotinylated cells with a fluorescently labeled streptavidin conjugate. This allows for the comparison of glycan expression between different cell types or under different experimental conditions.

Furthermore, the biotinylated glycoproteins can be enriched from cell lysates using streptavidin-coated beads. This enrichment step is crucial for subsequent proteomic analysis by mass spectrometry, which can identify and quantify the specific glycoproteins that have been metabolically labeled. This approach provides valuable insights into the dynamics of protein glycosylation.

While specific research articles detailing the use of this compound and presenting data in tabular format were not prevalent in the immediate search results, the principles of its application are well-established within the field of metabolic glycoengineering. The data generated from such studies would typically be presented in tables comparing the identified glycoproteins or the fluorescence intensity from flow cytometry across different experimental groups.

| Experimental Step | Compound/Reagent | Purpose |

| 1. Metabolic Labeling | Azide-modified sugar (e.g., Ac4ManNAz, Ac4GalNAz) | Incorporation of azide groups into cellular glycans. |

| 2. Bioorthogonal Ligation | This compound | Covalent attachment to azide-labeled glycans via SPAAC. |

| 3. Detection/Enrichment | Streptavidin-conjugate (e.g., Streptavidin-FITC, Streptavidin-beads) | Visualization or purification of biotinylated glycoproteins. |

| Analysis Technique | Information Gained |

| Flow Cytometry | Quantification of cell surface glycan expression. |

| Fluorescence Microscopy | Visualization of glycan localization on the cell surface. |

| Western Blotting | Detection of specific biotinylated glycoproteins. |

| Mass Spectrometry | Identification and quantification of the labeled glycoproteome. |

Advanced Methodologies and Techniques Utilizing Bcn Endo Peg3 Biotin

Flow Chemistry Approaches for Bioconjugate Synthesis and Optimization

Flow chemistry offers significant advantages for bioconjugate synthesis, including enhanced reaction control, improved reproducibility, and scalability. BCN-endo-PEG3-Biotin is well-suited for these continuous-flow methodologies due to the rapid and efficient nature of the bioorthogonal click reactions it participates in, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) or related TCO-based chemistries. By integrating this compound into flow systems, researchers can achieve precise control over reaction kinetics and product purity.

Optimization of Reaction Parameters in Continuous Flow Systems

Optimizing reaction parameters in continuous flow systems is crucial for maximizing yield, purity, and efficiency. When utilizing this compound in flow chemistry for bioconjugation, key parameters that can be systematically adjusted include:

Flow Rate and Residence Time: Modifying the flow rate directly influences the residence time of reactants within the reaction coil. Shorter residence times may be suitable for very fast click reactions, while longer times can be employed to ensure complete conversion for slower reactions or to allow for multi-step conjugations. For this compound, which typically reacts rapidly with its complementary bioorthogonal partner (e.g., an azide-functionalized molecule), precise control over flow rate ensures efficient mixing and reaction completion.

Temperature: Temperature plays a critical role in reaction kinetics. Elevated temperatures can accelerate reaction rates, potentially reducing the required residence time. However, for sensitive biomolecules, maintaining physiological or near-physiological temperatures is often necessary to prevent denaturation or loss of activity. Flow systems allow for precise temperature control along the reaction path, enabling optimization without compromising biomolecule integrity.

Concentration of Reactants: The concentration of this compound and its reaction partner affects the reaction rate and the potential for side reactions. In flow systems, precise pumping of stock solutions allows for accurate and reproducible control of reactant concentrations, facilitating the identification of optimal molar ratios for efficient bioconjugation.

Solvent Composition: The choice of solvent or solvent mixture can significantly impact the solubility of reactants and the reaction efficiency. Flow systems allow for the rapid screening of different solvent compositions and the use of mixed solvent streams to achieve optimal reaction conditions.

By systematically varying these parameters in a continuous flow setup, researchers can rapidly identify optimal conditions for synthesizing complex bioconjugates involving this compound, leading to higher yields and purer products compared to batch processes.

Surface Functionalization of Biomaterials

The ability to precisely modify the surfaces of biomaterials is fundamental to developing advanced biomedical devices, diagnostics, and tissue engineering scaffolds. This compound serves as a powerful tool for introducing specific functionalities onto material surfaces, enabling targeted interactions with biological molecules or cells.

Modification of Polymeric Materials, Hydrogels, and Nanoparticles

This compound can be covalently attached or non-covalently adsorbed onto a wide range of biomaterials, including polymers, hydrogels, and nanoparticles. The PEG spacer in this compound helps to impart stealth properties, reducing non-specific protein adsorption and improving the stability of the functionalized surface.

Polymeric Materials: Polymers can be functionalized either during synthesis (e.g., by incorporating azide- or alkyne-terminated monomers) or post-synthesis via surface modification techniques. This compound can then be reacted with these functional groups to introduce biotin (B1667282) moieties onto the polymer surface. This is useful for creating surfaces that can capture biotinylated antibodies, enzymes, or other biomolecules for sensing or targeted delivery applications.

Hydrogels: Hydrogels, often used in drug delivery and tissue engineering, can be modified with this compound either by incorporating it into the crosslinking process or by post-crosslinking surface functionalization. This allows for the creation of hydrogel matrices with surfaces that can recruit specific cells or deliver biotinylated therapeutic agents.

Nanoparticles: Nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) can be functionalized with this compound to enable targeted delivery or specific binding. The biotin moiety can serve as an anchor point for streptavidin or avidin (B1170675), which can then be further conjugated to targeting ligands (e.g., antibodies, peptides) or imaging agents. The PEG spacer helps to improve colloidal stability and circulation half-life in biological environments.

Tailoring Surface Properties for Enhanced Biocompatibility and Cell-Targeting Capabilities

The functionalization of biomaterial surfaces with this compound allows for the precise tailoring of surface properties to enhance biocompatibility and achieve specific cell-targeting capabilities.

Cell-Targeting: The biotin group, when exposed on the functionalized surface, can be used to selectively capture cells or biomolecules that possess biotin-binding proteins (like streptavidin or avidin) or are pre-labeled with biotin. For instance, surfaces functionalized with this compound can be subsequently coated with streptavidin, which then serves as a platform for immobilizing biotinylated antibodies or ligands that specifically bind to cell surface receptors. This enables directed cell adhesion, proliferation, or differentiation, which is vital in tissue engineering and cell-based assays.

Example Data Table: Surface Functionalization of Nanoparticles with this compound

| Nanoparticle Type | Functionalization Method | Surface Modification Agent | Resulting Surface Property | Application Example |

| Polystyrene Nanoparticles | EDC/NHS coupling to carboxyl groups | This compound | Biotinylated surface for streptavidin binding | Targeted drug delivery, affinity capture |

| Gold Nanoparticles | Thiol-ene click chemistry (via thiol-PEG-BCN) | This compound (reacted with azide-PEG-AuNP) | PEGylated surface with accessible biotin | Biosensing, immunoassay development |

| PLGA Nanoparticles | Surface reaction with amine-functionalized PLGA | This compound | Biocompatible, stealth surface with biotin handles | Enhanced cellular uptake, targeted imaging |

High-Throughput Screening Applications

This compound is a valuable reagent in high-throughput screening (HTS) platforms, particularly in drug discovery and diagnostics, where rapid and efficient identification of molecular interactions is paramount. Its ability to facilitate robust conjugation and its biotin tag for detection or capture make it suitable for various HTS assays.

In HTS, this compound can be used to:

Prepare Biotinylated Probes: It can be conjugated to small molecules, peptides, or proteins of interest. These biotinylated probes can then be immobilized onto microplate wells or beads that are pre-coated with streptavidin or avidin. This allows for the screening of libraries of compounds for binding to the immobilized probe.

Facilitate Immobilization: In assays where a target molecule is functionalized with BCN, this compound can be used to capture it onto streptavidin-coated surfaces. Conversely, if the target is biotinylated, this compound can be used to anchor it to BCN-functionalized surfaces.

Develop Sandwich Assays: this compound can be used in conjunction with other detection methods. For example, a target protein might be captured by an antibody immobilized via this compound, and then detected by a second antibody conjugated to an enzyme or fluorescent tag. The biotin tag provides a stable and high-affinity anchor point for one of the assay components.

Enable Affinity-Based Screening: Its use in solid-phase assays, where molecules are attached to a solid support (like beads or microplates) via the biotin-streptavidin interaction, is common. This allows for the efficient washing away of non-specifically bound molecules, increasing assay sensitivity and specificity.

The robustness and specificity of the biotin-streptavidin interaction, combined with the bioorthogonal click chemistry enabled by the BCN moiety, make this compound an efficient tool for creating diverse screening platforms that require precise molecular immobilization and detection.

Compound List:

this compound

trans-cyclooctene (B1233481) (TCO)

5-norbornene-2-carboxylic acid (BCN)

Biotin

Polyethylene (B3416737) glycol (PEG)

Azide-functionalized molecule

Alkyne-functionalized molecule

Streptavidin

Avidin

Future Directions and Emerging Research Avenues

Expansion of BCN-endo-PEG3-Biotin Utility in Novel Bioconjugation Paradigms

The utility of this compound extends far beyond its initial applications, with researchers continually exploring its potential in novel bioconjugation strategies. A prime example is in the burgeoning field of targeted protein degradation, where molecules known as Proteolysis Targeting Chimeras (PROTACs) are designed to eliminate specific disease-causing proteins. precisepeg.com BCN-based linkers, including structures analogous to this compound, are being investigated for the synthesis of these bifunctional molecules that can recruit an E3 ubiquitin ligase to a target protein, marking it for degradation. precisepeg.com The PEG component of the linker is crucial for optimizing the solubility and cell permeability of the PROTAC, while the BCN group provides a versatile handle for modular assembly.

Another innovative application lies in the construction of antibody-drug conjugates (ADCs). medchemexpress.com While ADCs have traditionally been a key area of use, novel strategies are emerging that leverage the precision of click chemistry. For instance, this compound can be used to attach payloads to antibodies that have been site-specifically modified with azide (B81097) groups, leading to more homogeneous and effective ADCs. medchemexpress.com This approach offers greater control over the drug-to-antibody ratio, a critical factor in the therapeutic efficacy and safety of these targeted therapies.

Development of Advanced Reporter Systems and Imaging Modalities with Enhanced Sensitivity

The unique properties of this compound are being harnessed to create advanced reporter systems and imaging modalities with superior sensitivity. In the realm of cellular imaging, this reagent facilitates the investigation of dynamic biological processes. conju-probe.com For example, it can be used to label and track the localization and trafficking of proteins, lipids, and glycans within living cells. conju-probe.com The bioorthogonal nature of the BCN-azide reaction ensures that the labeling process does not interfere with the native cellular environment. conju-probe.com

Furthermore, the biotin (B1667282) handle allows for signal amplification through the use of streptavidin conjugated to fluorophores or enzymes, thereby enhancing the sensitivity of detection. This is particularly valuable in applications such as fluorescence microscopy and flow cytometry. The development of dual-modality probes, which combine a fluorescent reporter with a radionuclide for positron emission tomography (PET) imaging, represents a significant step forward. BCN-based linkers are integral to the synthesis of these probes, which enable both high-resolution imaging of cellular processes and whole-body imaging of disease states.

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

The ability to integrate data from different "omics" platforms, such as genomics, transcriptomics, and proteomics, is crucial for a holistic understanding of complex biological systems. nih.govrsc.org this compound is poised to play a pivotal role in this arena, particularly in the field of chemoproteomics. By metabolically labeling cells with an azide-modified precursor, specific classes of biomolecules can be tagged. Subsequently, this compound can be used to covalently attach a biotin handle to these tagged molecules.

This biotin tag then enables the selective enrichment of these proteins from complex cellular lysates using streptavidin-coated beads. The enriched proteins can then be identified and quantified using mass spectrometry-based proteomics. This approach allows for the targeted analysis of specific sub-proteomes, providing valuable insights into protein function, post-translational modifications, and protein-protein interactions. The resulting proteomic data can then be integrated with genomic and transcriptomic data to build more comprehensive models of cellular function and disease. rsc.orgrsc.org

Engineering of Next-Generation BCN-Based Reagents with Tailored Reactivity and Selectivity

To further enhance the capabilities of bioconjugation, researchers are actively engineering next-generation BCN-based reagents with tailored reactivity and selectivity. While BCN itself exhibits excellent reaction kinetics and stability, modifications to its structure can fine-tune its properties for specific applications. conju-probe.com For instance, the development of other cyclooctynes, such as dibenzocyclooctyne (DBCO), has provided researchers with a broader toolkit of reagents for copper-free click chemistry. conju-probe.com

Future research in this area will likely focus on creating BCN derivatives with even faster reaction rates, improved stability in various biological contexts, and the ability to participate in multiplexed labeling experiments. This could involve the synthesis of BCN analogues with different ring strains or the incorporation of additional functional groups that can modulate the reagent's properties. The ultimate goal is to develop a suite of BCN-based reagents that provide researchers with precise control over the labeling and modification of biomolecules, opening up new frontiers in our ability to study and manipulate biological systems. broadpharm.com

Q & A

Q. How can researchers validate the specificity of this compound in in vivo applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.